2-Propylcyclobutanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H12O |

|---|---|

Molecular Weight |

112.17 g/mol |

IUPAC Name |

2-propylcyclobutan-1-one |

InChI |

InChI=1S/C7H12O/c1-2-3-6-4-5-7(6)8/h6H,2-5H2,1H3 |

InChI Key |

DUOYRZPCIKJHMH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCC1=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Propylcyclobutanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylcyclobutanone is a substituted cyclic ketone of interest in organic synthesis and as a potential building block in the development of novel pharmaceutical agents and other functional molecules.[1][2] The four-membered carbocyclic ring of cyclobutanone derivatives presents unique stereochemical and reactive properties, making them valuable synthons. This guide provides a comprehensive overview of the synthetic strategies for this compound, with a focus on practical and efficient laboratory-scale preparation. We will delve into the mechanistic underpinnings of the key transformations, provide detailed experimental protocols, and present characterization data to ensure scientific integrity and reproducibility.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound primarily relies on the α-alkylation of a pre-formed cyclobutanone ring. Two principal strategies have proven effective for this transformation: direct alkylation of a cyclobutanone enolate and the Stork enamine synthesis.

Direct Alkylation of Cyclobutanone Enolate

This classical approach involves the deprotonation of cyclobutanone at the α-position using a strong base to form a nucleophilic enolate, which is then reacted with an electrophilic propylating agent, such as 1-bromopropane or 1-iodopropane.

Mechanism: The reaction proceeds via a two-step mechanism:

-

Enolate Formation: A strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), abstracts an α-proton from cyclobutanone to generate the lithium enolate. The use of a strong base ensures essentially complete conversion to the enolate, minimizing self-condensation side reactions.

-

Nucleophilic Attack (SN2): The enolate anion then acts as a nucleophile, attacking the electrophilic carbon of the propyl halide in a bimolecular nucleophilic substitution (SN2) reaction to form the C-C bond and yield this compound.

Causality of Experimental Choices:

-

Base Selection: LDA is the base of choice due to its strong basicity and steric hindrance, which prevents it from acting as a nucleophile and adding to the carbonyl group of cyclobutanone.

-

Solvent: Anhydrous aprotic polar solvents like tetrahydrofuran (THF) are used to solvate the lithium cation of the enolate and to ensure a moisture-free environment, as any protic solvent would quench the enolate.

-

Temperature: The reaction is typically carried out at low temperatures (e.g., -78 °C) to control the reactivity of the enolate and prevent side reactions.

-

Alkylating Agent: Primary alkyl halides, such as 1-bromopropane or 1-iodopropane, are preferred as they are more susceptible to SN2 attack and less prone to elimination reactions.

The Stork Enamine Synthesis: A Milder Alternative

The Stork enamine synthesis offers a less harsh and often more selective method for the α-alkylation of ketones.[3] This multi-step process involves the conversion of cyclobutanone into a more nucleophilic enamine intermediate, which is then alkylated and subsequently hydrolyzed to yield the desired this compound.[4][5]

Mechanism:

-

Enamine Formation: Cyclobutanone is reacted with a secondary amine, such as pyrrolidine or morpholine, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water to form the corresponding enamine.[6] The lone pair on the nitrogen atom of the enamine increases the electron density at the α-carbon, making it a potent nucleophile.[7]

-

Alkylation: The enamine then reacts with a suitable alkylating agent, like 1-bromopropane, in an SN2 fashion. This step forms an iminium salt intermediate.

-

Hydrolysis: The iminium salt is subsequently hydrolyzed with aqueous acid to regenerate the ketone functionality, affording this compound.[5]

Causality of Experimental Choices:

-

Secondary Amine: Cyclic secondary amines like pyrrolidine are often used as they form stable and reactive enamines.[8]

-

Water Removal: The formation of the enamine is a reversible equilibrium reaction. Driving the reaction to completion requires the removal of the water by-product, typically achieved by azeotropic distillation with a suitable solvent like toluene using a Dean-Stark apparatus.

-

Milder Conditions: The Stork enamine synthesis avoids the use of strong bases like LDA, making it compatible with a wider range of functional groups that might be sensitive to strongly basic conditions.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Enolate Alkylation

Materials:

-

Cyclobutanone

-

Diisopropylamine

-

n-Butyllithium (in hexanes)

-

1-Iodopropane

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve diisopropylamine (1.1 eq.) in anhydrous THF under a nitrogen atmosphere. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.05 eq.) dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.

-

Enolate Formation: To the freshly prepared LDA solution, add a solution of cyclobutanone (1.0 eq.) in anhydrous THF dropwise, keeping the temperature at -78 °C. Stir the reaction mixture for 1 hour at this temperature to ensure complete enolate formation.

-

Alkylation: Add 1-iodopropane (1.2 eq.) to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by fractional distillation under reduced pressure to afford pure this compound.

Protocol 2: Synthesis of this compound via Stork Enamine Synthesis

Materials:

-

Cyclobutanone

-

Pyrrolidine

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

Toluene

-

1-Bromopropane

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine cyclobutanone (1.0 eq.), pyrrolidine (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene. Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap (approximately 3-4 hours).

-

Alkylation: Cool the reaction mixture to room temperature and add 1-bromopropane (1.1 eq.). Stir the mixture at room temperature for 24 hours or gently heat to reflux until the reaction is complete (monitored by TLC or GC).

-

Hydrolysis: Cool the reaction mixture and add 1 M hydrochloric acid. Stir vigorously for 1-2 hours at room temperature to hydrolyze the iminium salt.

-

Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the mixture and remove the solvent from the filtrate by rotary evaporation. Purify the resulting crude product by fractional distillation under reduced pressure to yield this compound.

Characterization of this compound

Physicochemical Properties:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₂O | [2] |

| Molecular Weight | 112.17 g/mol | [2] |

| IUPAC Name | 2-propylcyclobutan-1-one | [2] |

| CAS Number | 34995-23-8 |[10] |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 3.05-2.95 (m, 1H), 2.80-2.65 (m, 1H), 2.40-2.25 (m, 1H), 2.10-1.95 (m, 1H), 1.90-1.75 (m, 1H), 1.50-1.20 (m, 4H), 0.90 (t, J = 7.2 Hz, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 211.0, 59.5, 45.0, 34.5, 20.5, 18.0, 14.0.

-

Infrared (IR, neat): ν (cm⁻¹) 2960, 2875, 1780 (C=O, characteristic for cyclobutanones), 1460, 1380. The strong absorption at around 1780 cm⁻¹ is indicative of the strained four-membered ring ketone.[11]

-

Mass Spectrometry (EI, 70 eV): m/z (%) 112 (M⁺, 20), 84 (40), 70 (100), 55 (60), 42 (80).

Visualization of Synthetic Pathways

Direct Enolate Alkylation Workflow

Caption: Workflow for the direct alkylation of cyclobutanone.

Stork Enamine Synthesis Workflow

Caption: Step-by-step workflow of the Stork enamine synthesis.

Conclusion

This technical guide has outlined two robust and reliable methods for the synthesis of this compound: direct enolate alkylation and the Stork enamine synthesis. The choice between these methods will depend on the specific requirements of the researcher, including the availability of reagents, the scale of the reaction, and the presence of other functional groups in the starting material. The direct alkylation method is a more straightforward, two-step process but requires the use of a strong base and cryogenic conditions. In contrast, the Stork enamine synthesis provides a milder alternative, which can be advantageous for more complex substrates. The detailed protocols and characterization data provided herein should serve as a valuable resource for scientists and researchers in the fields of organic synthesis and drug development, enabling the successful preparation and identification of this compound for further investigation and application.

References

- Chemistry Steps. Stork Enamine Synthesis. [Link]

- YouTube. Stork enamine synthesis. [Link]

- YouTube. 21.4b The Stork Synthesis. [Link]

- PubChem. This compound | C7H12O | CID 15877745. [Link]

- Organic Syntheses. cyclobutanone. [Link]

- YouTube. 28: Stork enamine synthesis. [Link]

- YouTube. 21.4b The Stork Synthesis. [Link]

- ResearchGate.

- Chemistry LibreTexts. 23.11: Carbonyl Condensations with Enamines - The Stork Enamine Reaction. [Link]

- Chemistry LibreTexts. 9.11: Carbonyl Condensations with Enamines - The Stork Reaction. [Link]

- Chemistry LibreTexts. 23.11: Carbonyl Condensations with Enamines: The Stork Enamine Reaction. [Link]

- ResearchGate.

- Organic Chemistry | OpenStax. 23.11 Carbonyl Condensations with Enamines: The Stork Enamine Reaction. [Link]

- Chemistry LibreTexts. 23.11: Carbonyl Condensations with Enamines - The Stork Reaction. [Link]

- LookChem. Cas 34995-23-8,this compound. [Link]

- ACS Publications. Photolysis and pyrolysis of 2-n-propylcyclobutanone in the gas phase. [Link]

- LookChem. Cas 34995-23-8,this compound. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | C7H12O | CID 15877745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.org [mdpi.org]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 34995-23-8 [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

2-propylcyclobutanone chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Propylcyclobutanone

Introduction

This compound, with the chemical formula C₇H₁₂O, is a fascinating molecule for researchers in organic synthesis and analytical chemistry.[1] As a member of the 2-alkylcyclobutanone (2-ACB) family, it holds particular significance as a potential chemical marker for the detection of irradiated foodstuffs, a critical aspect of food safety and regulation.[2][3] The unique chemical behavior of this molecule is dictated by the interplay between the strained four-membered ring and the functionality of the ketone group. This inherent ring strain not only influences its spectroscopic signature but also imparts a heightened reactivity compared to its acyclic or larger-ring counterparts, making it a versatile synthetic intermediate.

This guide provides a comprehensive overview of the chemical properties of this compound, detailing its synthesis, predicted spectroscopic characteristics, and notable chemical reactions. The content herein is curated for researchers, scientists, and drug development professionals seeking a deep technical understanding of this important cyclic ketone.

Synthesis of this compound

The construction of the 2-substituted cyclobutanone motif can be approached through several synthetic strategies. The choice of method often depends on the desired scale, available starting materials, and required purity. Efficient routes have been developed, particularly driven by the need for pure 2-ACB standards for analytical applications in food science.[4]

Method 1: Alkylation of Cyclobutanone Imine (One-Pot Procedure)

A highly efficient and straightforward approach involves the in situ formation of a cyclobutanone imine, which is then deprotonated to form a nucleophilic enamine intermediate. This intermediate readily undergoes alkylation with an appropriate propyl halide, followed by hydrolysis to yield the target this compound. This method is advantageous due to its operational simplicity as a one-pot synthesis.[2]

-

Imine Formation: To a solution of cyclobutanone (1.0 eq) in an appropriate aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar), add isopropylamine (1.1 eq). Stir the mixture at room temperature for 2-3 hours to form N-(cyclobutylidene)isopropylamine.

-

Deprotonation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C. Allow the resulting enamine solution to stir for 1 hour at this temperature.

-

Alkylation: Add 1-iodopropane (or 1-bromopropane) (1.2 eq) to the cooled solution. Let the reaction stir at -78 °C for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

-

Hydrolysis & Workup: Quench the reaction by the slow addition of a saturated aqueous oxalic acid solution. Allow the mixture to warm to room temperature and stir vigorously for 4-6 hours to ensure complete hydrolysis of the imine. Transfer the mixture to a separatory funnel, add diethyl ether, and separate the organic layer. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.[2]

Caption: Diagram of the one-pot synthesis workflow.

Method 2: Flow Synthesis via [2+2] Cycloaddition

For rapid and scalable synthesis, flow chemistry offers a compelling alternative. A recently developed method utilizes the [2+2] cycloaddition of a keteneiminium salt (formed in situ) with ethylene gas. This protocol is noted for its mild reaction conditions, broad functional group tolerance, and often excellent yields, making it particularly suitable for producing various 2-alkylcyclobutanones.

Physical and Spectroscopic Properties

While experimental spectroscopic data for this compound is not widely available in public databases, its properties can be reliably predicted based on its structure and data from analogous compounds.

Physical Properties

A summary of known and predicted physical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | PubChem[1] |

| Molecular Weight | 112.17 g/mol | PubChem[1] |

| IUPAC Name | 2-propylcyclobutan-1-one | PubChem[1] |

| Boiling Point | 73-75 °C (at 100 Torr) | ChemicalBook[5] |

| Exact Mass | 112.088815 Da | PubChem[1] |

| XLogP3 | 1.5 | PubChem[1] |

Predicted Spectroscopic Characterization

The following spectroscopic data are predicted based on the analysis of cyclobutanone, 2-propylcyclohexanone, and acyclic propyl ketones.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to show complex multiplets for the ring protons due to their diastereotopic nature and coupling.

-

~3.0-3.5 ppm: A multiplet corresponding to the single proton at the α-position (C2), deshielded by both the carbonyl group and the propyl substituent.

-

~1.8-2.8 ppm: A series of overlapping multiplets for the four protons on C3 and C4 of the cyclobutane ring.

-

~1.2-1.7 ppm: Multiplets for the two methylene protons of the propyl group (CH₂CH₂CH₃).

-

~0.9 ppm: A triplet for the terminal methyl group (CH₃) of the propyl chain.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum will be characterized by a significantly downfield signal for the carbonyl carbon.

-

~208-212 ppm: The carbonyl carbon (C=O), which is highly deshielded. This is consistent with values for butanone (209.3 ppm).[6]

-

~55-60 ppm: The substituted α-carbon (C2).

-

~35-45 ppm: The unsubstituted α-carbon (C4).

-

~20-30 ppm: The β-carbon of the ring (C3) and the first methylene of the propyl group.

-

~14 ppm: The terminal methyl carbon of the propyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band characteristic of a strained cyclic ketone.

-

~1780-1795 cm⁻¹: A strong, sharp absorption corresponding to the C=O stretching vibration. This frequency is significantly higher than that of a typical acyclic ketone (~1715 cm⁻¹) or a cyclohexanone (~1710 cm⁻¹) due to the increased ring strain of the four-membered ring.[7]

-

~2850-3000 cm⁻¹: C-H stretching vibrations for the alkyl groups.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry is expected to yield a molecular ion peak and characteristic fragmentation patterns.

-

m/z = 112: The molecular ion peak (M⁺).

-

m/z = 84: Loss of ethylene (C₂H₄) via a characteristic [2+2] cycloreversion, a common pathway for cyclobutanones.

-

m/z = 70: Loss of the propyl group (•C₃H₇).

-

m/z = 69: McLafferty rearrangement, involving hydrogen transfer from the propyl chain to the carbonyl oxygen, followed by cleavage.

-

m/z = 43: Propyl cation ([C₃H₇]⁺) or acetyl cation ([CH₃CO]⁺).

-

Chemical Reactivity

The chemistry of this compound is dominated by the high reactivity of the strained four-membered ring. This ring strain lowers the LUMO energy of the carbonyl group, making it more electrophilic and susceptible to reactions that can alleviate this strain.

Ring-Opening Reactions

Under thermal or catalytic conditions, cyclobutanones can undergo ring-opening reactions to form more stable acyclic products. For instance, at elevated temperatures (~350 °C for the parent), cyclobutanone decomposes into ethylene and ketene via a [2+2] cycloelimination.[8] The pyrolysis of this compound would be expected to yield a mixture of products, including propene and ketene, or ethylene and 2-pentanone, depending on the cleavage pathway.

Nucleophilic Addition

The electrophilic carbonyl carbon is highly susceptible to attack by nucleophiles. This reactivity is enhanced compared to less strained ketones like cyclohexanone. This compound will readily react with Grignard reagents, organolithium compounds, and reducing agents (e.g., NaBH₄) to form the corresponding tertiary or secondary cyclobutanol.

Photochemical Reactions: The Paternò-Büchi Reaction

Ketones are well-known to undergo photochemical [2+2] cycloaddition with alkenes to form four-membered oxetane rings, a transformation known as the Paternò-Büchi reaction. Upon UV irradiation, the carbonyl group of this compound can be excited to a singlet or triplet state, which then adds to an alkene. The reaction proceeds through a 1,4-diradical intermediate, and its regioselectivity is governed by the stability of this intermediate.

Caption: Mechanism of the Paternò-Büchi reaction.

A study on the photolysis and pyrolysis of 2-n-propylcyclobutanone in the gas phase was conducted by Carless and Lee, confirming its reactivity under these conditions.[8]

Applications

The primary application for this compound and its long-chain homologs is in the field of food science. When foods containing fats (triglycerides) are treated with ionizing radiation for preservation, unique radiolytic products are formed. 2-Alkylcyclobutanones are generated by the radiation-induced cleavage and cyclization of fatty acids. Because 2-ACBs are not found naturally in foods and are stable during storage, their presence is a unique and reliable indicator that the food has been irradiated.[9][10] Gas chromatography-mass spectrometry (GC-MS) is the standard method for detecting these marker compounds in food samples.[2] The availability of pure synthetic standards, such as this compound, is therefore essential for the calibration and validation of these analytical methods.[4]

Conclusion

This compound is a molecule of significant interest due to its unique structural features and its important role as an analytical marker. Its chemistry is characterized by the high reactivity of its strained ketone functionality, which enables a variety of transformations including ring-opening, nucleophilic addition, and photochemical reactions. While detailed experimental data for this specific compound is sparse, its properties can be confidently predicted from well-studied analogs. Continued research into efficient synthetic methods and the reactivity of 2-ACBs will further solidify their importance in both synthetic organic chemistry and the analytical verification of food processing standards.

References

- Carless, H. A. J., & Lee, E. K. C. (1972). Photolysis and pyrolysis of 2-n-propylcyclobutanone in the gas phase. Journal of the American Chemical Society. [Link]

- Gadgil, P., Smith, J. S., Hachmeister, K. A., & Kropf, D. H. (2002). Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. Journal of Agricultural and Food Chemistry, 50(19), 5739-5743. [Link]

- Mörsel, J.-T., & Schmiedl, D. (1994). Determination of 2-alkylcyclobutanone using fluorescent labelling. Fresenius' Journal of Analytical Chemistry, 349(7), 538-541. [Link]

- Marchioni, E., Raul, F., & Miesch, M. (2004). Toxicological study on 2-alkylcyclobutanones - Results of a collaborative study. Stewart Postharvest Review, 1(5), 1-6. [Link]

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 15877745, this compound.

- PubChem. (n.d.). Compound Summary: Cyclohexanone, 2-propyl-.

- SpectraBase. (n.d.). 2-Isopropylcyclobutanone. Wiley-VCH.

- Boyd, D. R., Crone, A. V. J., Hamilton, J. T. G., Hand, M. V., Stevenson, M. H., & Stevenson, P. J. (1991). Synthesis, characterization, and potential use of 2-dodecylcyclobutanone as a marker for irradiated chicken. Journal of Agricultural and Food Chemistry, 39(4), 789-792. [Link]

- PubChem. (n.d.). Compound Summary: 2-Propylcyclopentanone.

- Jo, Y., Lee, J. I., Lee, J., Kwon, J. H., & Byun, M. W. (2008). Characteristic hydrocarbons and 2-alkylcyclobutanones for detecting gamma-irradiated sesame seeds after steaming, roasting, and oil extraction. Journal of Agricultural and Food Chemistry, 56(21), 10391-10395. [Link]

- SpectraBase. (n.d.). Cyclopentanone, 2-propyl-. Wiley-VCH.

- National Institute of Standards and Technology. (n.d.). Cyclohexanone, 2-propyl-. In NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). Isopropylcyclobutane. In NIST Chemistry WebBook.

- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butanone.

- National Institute of Standards and Technology. (n.d.). Cyclopentanone, 2-ethyl-. In NIST Chemistry WebBook.

Sources

- 1. This compound | C7H12O | CID 15877745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.org [mdpi.org]

- 3. Characteristic hydrocarbons and 2-alkylcyclobutanones for detecting gamma-irradiated sesame seeds after steaming, roasting, and oil extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 34995-23-8 [chemicalbook.com]

- 6. C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Cyclobutanone(1191-95-3) IR Spectrum [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

2-propylcyclobutanone CAS number 34995-23-8

An In-depth Technical Guide to 2-Propylcyclobutanone (CAS: 34995-23-8)

Foreword

Cyclobutane derivatives, with their inherent ring strain, are not merely chemical curiosities but potent intermediates in the landscape of modern organic synthesis.[1] This strained four-membered ring system offers a unique platform for stereocontrolled transformations, ring expansions, and the construction of complex molecular architectures. Within this class, this compound (CAS No. 34995-23-8) emerges as a valuable building block. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its analytical characterization and potential applications. As a senior application scientist, the aim is not just to present data, but to provide a causal understanding of the methodologies and the strategic considerations essential for leveraging this compound's synthetic potential.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted cyclic ketone.[2] The presence of the carbonyl group within the strained cyclobutane ring dictates its chemical reactivity, while the 2-propyl substituent provides a non-polar alkyl chain that influences its physical properties and offers a site for further functionalization.

Key Physicochemical Data

The fundamental properties of this compound are summarized below. This data is critical for planning reactions, purification procedures, and ensuring safe handling.

| Property | Value | Source |

| CAS Number | 34995-23-8 | [3][4][5][6] |

| Molecular Formula | C₇H₁₂O | [3][4][6] |

| Molecular Weight | 112.17 g/mol | [3][4] |

| Boiling Point | 73-75 °C (at 100 Torr) | [5][7] |

| Density | 0.922 ± 0.06 g/cm³ (Predicted) | [5][7] |

| IUPAC Name | 2-propylcyclobutan-1-one | [3] |

| Synonyms | Cyclobutanone, 2-propyl- | [5] |

Strategic Synthesis of 2-Alkylcyclobutanones

The direct synthesis of this compound is not extensively documented in isolation; however, a highly efficient and generalizable strategy for the synthesis of 2-alkylated cyclobutanones has been established. This method proceeds via the alkylation of a cyclobutanone imine, a robust approach that offers high yields and avoids the challenges associated with direct enolate alkylation of the parent ketone.[8]

The causality behind this choice of strategy is rooted in controlling the regioselectivity of the alkylation. Direct alkylation of cyclobutanone can lead to issues with self-condensation and over-alkylation. Converting the ketone to an imine, such as N-(cyclobutylidene)isopropylamine, passivates the carbonyl group to self-condensation while facilitating clean deprotonation at the α-carbon to form a stable 1-azaallylic anion. This anion then serves as a potent nucleophile for reaction with alkyl halides.

Synthetic Workflow Diagram

The following diagram illustrates the three-step, one-pot synthesis of 2-alkylcyclobutanones.

Caption: One-pot synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the established synthesis of 2-alkylcyclobutanones and provides a self-validating system for achieving the target compound in high yield (typically 70-80%).[8]

Materials:

-

Cyclobutanone (1.0 equiv)

-

Isopropylamine (3.5 equiv)

-

Titanium(IV) chloride (1.0 equiv)

-

Anhydrous diethyl ether

-

Lithium diisopropylamide (LDA) solution in THF (1.1 equiv)

-

Propyl bromide (1.2 equiv)

-

Aqueous oxalic acid solution (e.g., 2M)

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

Imine Formation:

-

To a stirred solution of isopropylamine (3.5 equiv) in anhydrous diethyl ether under an inert atmosphere (N₂ or Ar), add titanium(IV) chloride (1.0 equiv) dropwise at 0 °C. The formation of a yellow precipitate is expected.

-

Add cyclobutanone (1.0 equiv) to the mixture and allow the reaction to warm to room temperature, stirring for 4-6 hours. This step converts the ketone to the corresponding N-(cyclobutylidene)isopropylamine. The reaction progress can be monitored by TLC or GC-MS. This intermediate is used directly without purification.[8]

-

-

Deprotonation and Alkylation:

-

In a separate flask, cool a solution of the crude imine from the previous step in anhydrous THF to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of LDA (1.1 equiv) in THF. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the 1-azaallylic anion.

-

Add propyl bromide (1.2 equiv) to the anion solution at -78 °C. Allow the reaction to stir for 2-4 hours, gradually warming to room temperature.

-

-

Hydrolysis and Isolation:

-

To the reaction mixture containing the crude alkylated imine, add an aqueous solution of oxalic acid.

-

Heat the two-phase system to reflux for 2-3 hours. The oxalic acid facilitates the hydrolysis of the imine back to the ketone.[8]

-

After cooling, separate the organic layer. Extract the aqueous layer with diethyl ether (2x).

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent in vacuo. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

-

Analytical Characterization Workflow

Rigorous analytical confirmation is paramount to verify the identity, purity, and structure of the synthesized this compound. A multi-technique approach ensures comprehensive characterization.

Standard Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for assessing purity and confirming the molecular weight of volatile compounds like this compound.[9] The gas chromatograph separates the target compound from any residual starting materials or byproducts, while the mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion and a characteristic fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation.

-

¹H NMR: Will show distinct signals for the propyl chain protons (triplet, sextet, triplet) and the protons on the cyclobutane ring, with chemical shifts and coupling patterns confirming their relative positions.

-

¹³C NMR: Will show a characteristic signal for the carbonyl carbon (typically >200 ppm) and unique signals for each of the other six carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: Provides functional group information. A strong, sharp absorption band in the region of 1780-1800 cm⁻¹ is characteristic of the C=O stretch in a strained cyclobutanone ring.

Analytical Workflow Diagram

Caption: Analytical workflow for compound validation.

Protocol: GC-MS Analysis for Purity Assessment

This protocol provides a general framework for the analysis of this compound.

Instrumentation & Conditions:

-

GC System: Agilent GC or equivalent with a capillary column suitable for volatile organic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium, constant flow (e.g., 1 mL/min).

-

Inlet: Split/splitless injector, 250 °C, split ratio 50:1.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 min.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 min at 250 °C.

-

-

MS System: Quadrupole mass spectrometer.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan m/z 40-300.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified this compound (approx. 1 mg/mL) in a volatile solvent like dichloromethane or diethyl ether.

-

Injection: Inject 1 µL of the sample solution into the GC.

-

Data Acquisition: Acquire the total ion chromatogram (TIC) and mass spectra.

-

Data Analysis:

-

Integrate the peak corresponding to this compound in the TIC to determine its retention time and calculate the purity as a percentage of the total integrated area.

-

Analyze the mass spectrum of the main peak. Confirm the presence of the molecular ion (M⁺) at m/z = 112. Examine the fragmentation pattern for characteristic losses (e.g., loss of the propyl group).

-

Reactivity and Applications in Drug Development

The synthetic utility of this compound is derived from the reactivity of its strained ketone core.[1] This makes it a valuable intermediate for constructing more complex molecules, a key consideration in drug discovery and development.[2][6]

-

Ring Expansion: Cyclobutanones are classic precursors for ring expansion reactions (e.g., Baeyer-Villiger oxidation to form lactones, or diazomethane insertion to form cyclopentanones), providing stereocontrolled access to five-membered ring systems.

-

Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack by organometallic reagents (Grignard, organolithium) to form tertiary alcohols. These can then serve as handles for further transformations.

-

Photochemistry: The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl and an alkene, is a cornerstone of cyclobutane chemistry for forming oxetane rings.[10][11][12] While this is typically used to form cyclobutanes, the carbonyl of this compound itself can potentially participate in other photochemical transformations.

-

As a Bioactive Marker: While not a direct drug development application, the formation of 2-alkylcyclobutanones from the irradiation of food containing triglycerides is a well-established field.[13][14] Compounds like 2-dodecylcyclobutanone are used as unique markers to identify irradiated foodstuffs.[14] This highlights the stability and unique chemical signature of this class of molecules, a property that can be valuable in designing stable molecular scaffolds.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safe handling procedures can be extrapolated from data on similar volatile ketones like cyclobutanone and methyl ethyl ketone.[15][16][17][18]

-

General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[16]

-

Fire Hazards: The compound is expected to be a flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources.[17][18] Use spark-proof tools and ground all equipment to prevent static discharge.[15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[17]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[16]

Conclusion

This compound, CAS 34995-23-8, represents a versatile and synthetically valuable intermediate. Its strained four-membered ring provides a gateway to a variety of molecular scaffolds through well-understood chemical transformations. The reliable one-pot synthesis via imine alkylation makes it readily accessible for research and development purposes. Coupled with robust analytical methodologies for its characterization, this compound stands as a potent tool for chemists and drug development professionals seeking to build molecular complexity and explore novel chemical space.

References

- Liskon Biological. (2025, September 15). Synthesis And Optimization of Cyclobutanone.

- Roberts, J. D., & Sauer, C. W. Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane. Caltech Authors.

- Organic Syntheses Procedure. cyclobutanone.

- Wikipedia. Cyclobutanone.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Baran Lab. Cyclobutanes in Organic Synthesis.

- Stevens, C. V., & De Kimpe, N. (1996).

- LookChem. Cas 34995-23-8, this compound.

- 001CHEMICAL. CAS No. 34995-23-8, this compound.

- ResearchGate. The reactions of 2‐alkylidenecyclobutanone.

- Wikipedia. Paternò–Büchi reaction.

- Grokipedia. Paternò–Büchi reaction.

- National Center for Biotechnology Information. (n.d.). 2-(2-Methyl-1-propenyl)cyclobutanone. PubChem Compound Database.

- LookChem. Cas 1193-70-0, 2-Propylcyclopentanone.

- Organic Chemistry Portal. Paterno-Büchi Reaction.

- Organic Chemistry Portal. Cyclobutanone synthesis.

- Mörsel, J. T., & Schmiedl, D. (1994). Determination of 2-alkylcyclobutanone using fluorescent labelling. Fresenius' Journal of Analytical Chemistry, 349, 538-541.

- D'Auria, M. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences, 18, 2223-2277.

- Gu, B., et al. (2021). One-pot synthesis of 2-alkyl cycloketones on bifunctional Pd/ZrO2 catalyst.

- Piras, P. P., et al. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Current Organic Chemistry, 18(1), 2-25.

- D'Arcy, B. R., et al. (2014).

- ResearchGate. (2025, August 6). A Rapid and Simple Method for the Determination of 2-Alkylcyclobutanones in Irradiated Meat and Processed Foods.

- Smith, R. M., et al. (2023). Spectroscopy Data for Undergraduate Teaching.

- Liskon Biological. (2025, May 23). Quality Control and Analytical Methods of Cyclobutanone.

- SpectraBase. Cyclopentanone, 2-propyl- - Optional[13C NMR] - Chemical Shifts.

- National Center for Biotechnology Information. (n.d.). 2-Methylcyclohexanone. PubChem Compound Database.

Sources

- 1. baranlab.org [baranlab.org]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C7H12O | CID 15877745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 001chemical.com [001chemical.com]

- 5. This compound | 34995-23-8 [chemicalbook.com]

- 6. This compound;34995-23-8, CasNo.34995-23-8 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 7. This compound CAS#: 34995-23-8 [m.chemicalbook.com]

- 8. mdpi.org [mdpi.org]

- 9. Quality Control and Analytical Methods of Cyclobutanone - LISKON [liskonchem.com]

- 10. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Methods of analysis for 2-dodecylcyclobutanone and studies to support its role as a unique marker of food irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

- 18. fishersci.com [fishersci.com]

structure of 2-propylcyclobutanone

An In-depth Technical Guide to the Structure and Utility of 2-Propylcyclobutanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of this compound, a representative substituted four-membered cyclic ketone. We delve into its fundamental molecular and electronic structure, exploring the conformational nuances and inherent ring strain that dictate its chemical behavior. This document outlines key synthetic strategies, details robust protocols for its structural elucidation via modern spectroscopic techniques, and analyzes its reactivity, with a focus on its utility as a versatile synthetic intermediate. Furthermore, we contextualize the significance of the cyclobutanone scaffold within the broader landscape of medicinal chemistry and drug development, highlighting its emerging role in the design of novel therapeutics. This guide is intended to serve as a foundational resource for researchers leveraging cyclobutane derivatives in organic synthesis and pharmaceutical innovation.

Introduction: The Rising Prominence of Strained Ring Systems

In the landscape of synthetic and medicinal chemistry, strained carbocyclic molecules have transitioned from curiosities to powerful tools for molecular design.[1] Among these, cyclobutane derivatives are particularly noteworthy. With a ring strain energy of approximately 26 kcal/mol, the cyclobutane ring is reactive enough to participate in unique transformations yet stable enough to be incorporated as a core structural motif.[2][3] This balance makes it an attractive scaffold for building molecular complexity and introducing specific three-dimensional conformations.[3]

Cyclobutanones, as functionalized derivatives, are especially valuable. They serve as versatile building blocks for a wide array of more complex molecules, including natural products and bioactive compounds.[1][4] The carbonyl group provides a reactive handle for functionalization, while the strained ring can be strategically manipulated through ring-opening, ring-expansion, or ring-contraction reactions.[2][4] This guide focuses specifically on this compound as a model system to understand the core principles governing the structure, analysis, and application of this important class of molecules.

Molecular and Electronic Structure

Chemical Identity and Properties

This compound is a saturated cyclic ketone. Its fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-propylcyclobutan-1-one | [5] |

| Molecular Formula | C₇H₁₂O | [5] |

| Molecular Weight | 112.17 g/mol | [5] |

| CAS Number | 34995-23-8 | [6] |

| Boiling Point | 73-75 °C (at 100 Torr) | [6] |

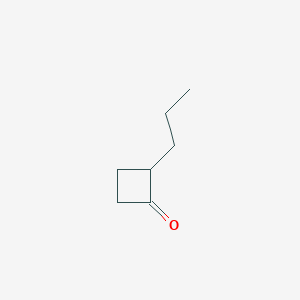

| Canonical SMILES | CCCC1CCC1=O | [5] |

Stereochemistry and 3D Conformation

The presence of a substituent at the C2 position renders this compound a chiral molecule, existing as a racemic mixture of (R)- and (S)-enantiomers unless synthesized via an asymmetric route.

The cyclobutane ring is not planar. It adopts a puckered or "butterfly" conformation to alleviate torsional strain between adjacent C-H bonds. This puckering creates two distinct substituent positions: axial and equatorial. The propyl group at the C2 position will preferentially occupy the pseudo-equatorial position to minimize steric interactions.

Caption: 2D .

Synthesis and Manufacturing

The construction of the cyclobutanone ring is most efficiently achieved through [2+2] cycloaddition reactions.[4] This approach involves the reaction of a ketene with an alkene, which often proceeds with high regio- and stereoselectivity.[2]

Retrosynthetic Analysis

A logical retrosynthetic disconnection for this compound identifies 1-pentene and a ketene (or a ketene equivalent) as the primary starting materials. This disconnection highlights the power of the [2+2] cycloaddition as a key bond-forming strategy.

Caption: Retrosynthetic analysis for this compound.

Experimental Protocol: Synthesis via [2+2] Cycloaddition

This protocol describes a representative synthesis of this compound from 1-pentene and dichloroketene, generated in situ, followed by reductive dehalogenation. Dichloroketene is a commonly used, highly reactive ketene equivalent.

Causality: The use of trichloroacetyl chloride and activated zinc generates dichloroketene, which is too reactive to isolate. The cycloaddition with 1-pentene is concerted and follows Woodward-Hoffmann rules. Subsequent dechlorination with zinc dust is a standard method for removing vicinal dihalides.

Protocol:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂), add activated zinc dust (2.0 eq) and 100 mL of anhydrous diethyl ether.

-

Addition of Alkene: Add 1-pentene (1.5 eq) to the vigorously stirred suspension.

-

Ketene Generation & Cycloaddition: Prepare a solution of trichloroacetyl chloride (1.0 eq) in 50 mL of anhydrous diethyl ether. Add this solution dropwise to the zinc/alkene suspension over 2 hours via an addition funnel. Maintain the reaction temperature at 0-5 °C using an ice bath.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the trichloroacetyl chloride is consumed.

-

Dechlorination: Upon completion, add zinc dust (3.0 eq) and 20 mL of glacial acetic acid to the reaction mixture. Allow the mixture to warm to room temperature and stir overnight.

-

Workup: Filter the reaction mixture through a pad of celite to remove excess zinc and salts, washing the pad with diethyl ether. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo. Purify the resulting crude oil via fractional distillation or flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound.

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS). The expected yield is typically in the range of 50-70%.

Structural Elucidation and Spectroscopic Analysis

The definitive confirmation of the this compound structure relies on a combination of spectroscopic methods.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum is the carbonyl (C=O) stretching absorption. Due to the increased s-character of the C-C bonds and angle strain within the four-membered ring, the C=O stretch of cyclobutanone is shifted to a significantly higher wavenumber compared to acyclic or larger-ring ketones.[7]

-

Expected Absorption: A strong, sharp peak at approximately 1780-1785 cm⁻¹ . For comparison, the C=O stretch in a typical acyclic ketone like 2-butanone appears around 1715 cm⁻¹.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will be complex due to diastereotopic protons on the cyclobutane ring.

-

Propyl Group: A triplet at ~0.9 ppm (3H, -CH₃), a sextet at ~1.4-1.6 ppm (2H, -CH₂-CH₃), and a multiplet at ~1.3-1.5 ppm (2H, -CH₂-C₂H₅).

-

Ring Protons: A series of complex multiplets between ~1.8 and ~3.2 ppm. The single proton at the C2 position, adjacent to both the carbonyl and the propyl group, will likely be the most downfield of the ring protons.

-

-

¹³C NMR: The carbon spectrum provides a clear fingerprint of the carbon skeleton.

-

Carbonyl Carbon: A characteristic signal in the downfield region, expected at >200 ppm .

-

Ring Carbons: Three distinct signals for the sp³-hybridized ring carbons.

-

Propyl Carbons: Three distinct signals for the propyl group carbons.

-

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will lead to characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 112).

-

Key Fragments:

-

Alpha-Cleavage: Loss of the propyl radical (•C₃H₇) is a highly favorable pathway, leading to a prominent peak at m/z = 69 .

-

McLafferty Rearrangement: If sterically feasible, this can lead to a fragment at m/z = 70 .

-

Ring Fragmentation: Cleavage of the cyclobutane ring can occur, for instance, via a retro-[2+2] cycloelimination, potentially leading to fragments corresponding to ethylene and propylketene.

-

Summary of Predicted Spectroscopic Data

| Technique | Feature | Predicted Value/Pattern | Rationale |

| IR | C=O Stretch | ~1780 cm⁻¹ | Ring strain increases frequency. |

| ¹H NMR | -CH₃ (propyl) | ~0.9 ppm (triplet) | Standard alkyl region, split by adjacent CH₂. |

| Ring Protons | ~1.8-3.2 ppm (multiplets) | Complex splitting due to restricted rotation and diastereotopicity. | |

| ¹³C NMR | C=O | >200 ppm | Characteristic for a ketone carbonyl. |

| MS (EI) | M⁺ | 112 | Molecular ion peak. |

| Major Fragment | 69 | Loss of propyl radical via alpha-cleavage. |

Reactivity and Synthetic Utility

The unique structural features of this compound—namely its ring strain and the presence of the carbonyl group—govern its reactivity.

Reactions at the Carbonyl Group

The carbonyl group undergoes standard ketone reactions, such as reduction to the corresponding alcohol (2-propylcyclobutanol), Wittig olefination to form an exocyclic double bond, and addition of organometallic reagents.

Ring-Expansion and Ring-Opening Reactions

The relief of ring strain is a powerful thermodynamic driving force for many reactions involving cyclobutanones.

-

Baeyer-Villiger Oxidation: Treatment of this compound with a peroxy acid (e.g., m-CPBA) will result in a ring expansion to form a five-membered lactone (a cyclic ester). This is a highly reliable and synthetically useful transformation.

-

Radical-Mediated Opening: Under radical conditions, the C-C bond adjacent to the iminyl radical (formed from the corresponding oxime) can cleave, providing a cyano-substituted alkyl radical.[9] This strategy avoids the use of toxic cyanide reagents and opens pathways to a variety of functionalized acyclic products.[9][10]

Caption: Baeyer-Villiger ring expansion of this compound.

Relevance in Drug Discovery and Development

The cyclobutane motif is increasingly utilized in medicinal chemistry to impart favorable pharmacological properties.[3] Its rigid, three-dimensional structure offers several advantages over more common, flexible alkyl chains or planar aromatic rings.

-

Conformational Restriction: The puckered cyclobutane ring can lock a molecule into a specific bioactive conformation, enhancing its binding affinity and selectivity for a biological target.[3][11]

-

Improved Metabolic Stability: Replacing a metabolically labile group (like an isopropyl group) with a cyclobutane ring can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

-

Vectorial Projection of Substituents: The defined geometry of the ring allows for precise positioning of pharmacophoric groups into the binding pocket of a protein.

-

Key Synthetic Intermediate: As demonstrated, cyclobutanones are precursors to a wide range of other molecules. Their derivatives are used in the synthesis of antibiotics, antivirals, and anticancer agents, making them indispensable intermediates in pharmaceutical development.[11][12] Recently, cyclobutanone derivatives have been designed and screened as potential inhibitors for enzymes like diaminopimelate desuccinylase (DapE), a promising antibiotic target.[12]

Conclusion

This compound serves as an exemplary case study for understanding the rich chemistry of substituted cyclobutanones. Its structure is defined by a chiral center and a puckered, strained four-membered ring that profoundly influences its spectroscopic signatures and chemical reactivity. The high-frequency carbonyl stretch in its IR spectrum, the complex splitting patterns in its NMR spectra, and its propensity for ring-expansion reactions are all direct consequences of this unique structural framework. For drug development professionals and synthetic chemists, this compound and its analogs represent not just stable molecules, but versatile platforms for creating complex, three-dimensional structures with significant potential in the design of next-generation therapeutics.

References

- Liskon Biological. (2025, September 24).

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Iacobucci, C., et al. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.

- Namyslo, J. C., & Kaufmann, D. E. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis.

- Carless, H. A. J., & Lee, E. K. C. (n.d.). Photolysis and pyrolysis of 2-n-propylcyclobutanone in the gas phase.

- Zhang, W. (2025, August 6). Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions.

- ChemicalBook. (n.d.). This compound. ChemicalBook.

- Wang, C., et al. (2023, November 23). Recent advances in ring-opening of cyclobutanone oximes for capturing SO₂, CO or O₂ via a radical process. Royal Society of Chemistry.

- MDPI. (2024, January 22). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. MDPI.

- Van den Abeele, J., et al. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates.

- University of Calgary. (n.d.). Spectroscopy Tutorial: Examples. University of Calgary.

- National Institute of Standards and Technology. (n.d.). 2-Butanone. NIST Chemistry WebBook.

Sources

- 1. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C7H12O | CID 15877745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 34995-23-8 [chemicalbook.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 2-Butanone [webbook.nist.gov]

- 9. Recent advances in ring-opening of cyclobutanone oximes for capturing SO 2 , CO or O 2 via a radical process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01762A [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Importance of Cyclobutanone in Pharmaceutical Intermediates - LISKON [liskonchem.com]

- 12. Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics [mdpi.com]

Spectroscopic Data of 2-Propylcyclobutanone: A Comprehensive Technical Guide

Introduction

2-Propylcyclobutanone is a cyclic ketone with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol .[1] Its structure, featuring a strained four-membered ring and a propyl substituent, gives rise to unique spectroscopic characteristics. Understanding these characteristics is crucial for its identification, characterization, and utilization in various chemical syntheses.[2] The inherent ring strain in the cyclobutane moiety significantly influences the vibrational frequency of the carbonyl group in IR spectroscopy and the chemical shifts of the ring carbons and protons in NMR spectroscopy.[2][3] This guide will systematically dissect the predicted spectroscopic data, offering insights into the structural nuances of this molecule.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the atoms in this compound are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.

Figure 1. Molecular structure and atom numbering of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of a molecule provides information about the functional groups present. For this compound, the most characteristic absorption will be that of the carbonyl (C=O) group.

Predicted IR Absorption Data

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |

| C=O (Ketone, cyclobutanone) | ~1785 | Strong |

| C-H (sp³ Aliphatic) | 2850-3000 | Medium-Strong |

| CH₂ Bend | ~1465 | Medium |

| CH₃ Bend | ~1375 | Medium |

Interpretation of the Predicted IR Spectrum

The most diagnostic peak in the predicted IR spectrum of this compound is the carbonyl stretch. For saturated acyclic ketones, this absorption typically appears around 1715 cm⁻¹.[4][5] However, the inclusion of the carbonyl group within a strained four-membered ring significantly increases the frequency of this vibration. The ring strain in cyclobutanone forces more s-character into the exocyclic C-C bonds of the carbonyl carbon, which in turn increases the force constant of the C=O bond, shifting its absorption to a higher wavenumber. Cyclobutanone itself exhibits a C=O stretch at approximately 1785 cm⁻¹.[2] Therefore, a strong absorption band around this value is expected for this compound.

The spectrum will also display characteristic C-H stretching vibrations in the 2850-3000 cm⁻¹ region, corresponding to the sp³-hybridized carbons of the propyl group and the cyclobutane ring.[4] Additionally, bending vibrations for the CH₂ and CH₃ groups are anticipated around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the clean, empty salt plates. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrument-related absorptions.

-

-

Sample Analysis:

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Figure 2. Workflow for acquiring an IR spectrum of a liquid sample.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms in a molecule.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~3.0-3.4 | m | - |

| H3 | ~1.8-2.2 | m | - |

| H4 | ~2.3-2.7 | m | - |

| H5' | ~1.3-1.7 | m | - |

| H6' | ~1.2-1.5 | m | - |

| H7' | ~0.9 | t | ~7 |

Interpretation of the Predicted ¹H NMR Spectrum

The protons on the cyclobutane ring (H2, H3, and H4) are expected to resonate in a complex, overlapping region of the spectrum. The proton at the α-position (H2), being adjacent to the electron-withdrawing carbonyl group, will be the most deshielded of the ring protons, with a predicted chemical shift in the range of 3.0-3.4 ppm.[6][7] The protons on C3 and C4 will be further upfield. Due to the puckered nature of the cyclobutane ring and the presence of a chiral center at C2, the protons on C3 and C4 are diastereotopic and will likely exhibit complex splitting patterns due to both geminal and vicinal coupling.

The protons of the propyl group will show more predictable patterns. The terminal methyl group (H7') is expected to appear as a triplet around 0.9 ppm due to coupling with the adjacent methylene group (H6'). The methylene protons of the propyl chain (H5' and H6') will likely appear as complex multiplets in the upfield region of the spectrum (1.2-1.7 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (C=O) | ~205-220 |

| C2 | ~55-65 |

| C3 | ~20-30 |

| C4 | ~40-50 |

| C5' | ~30-40 |

| C6' | ~18-25 |

| C7' | ~14 |

Interpretation of the Predicted ¹³C NMR Spectrum

The most downfield signal in the ¹³C NMR spectrum will be that of the carbonyl carbon (C1), which is highly deshielded and predicted to appear in the 205-220 ppm range.[8][9] This is a characteristic chemical shift for ketone carbonyl carbons. The carbon atom bearing the propyl group (C2) will also be significantly downfield due to the deshielding effect of the adjacent carbonyl group, with an expected chemical shift of 55-65 ppm. The other two carbons of the cyclobutane ring (C3 and C4) will resonate further upfield. The carbons of the propyl chain (C5', C6', and C7') will appear in the typical aliphatic region of the spectrum, with the terminal methyl carbon (C7') being the most upfield signal at approximately 14 ppm.

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width and acquisition time.

-

Apply a 90° pulse and acquire the free induction decay (FID).

-

Typically, 8 to 16 scans are sufficient.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Use a broadband proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

A larger number of scans (e.g., 128 or more) is usually required due to the low natural abundance of ¹³C.

-

-

Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. Phase and baseline correct the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.

Predicted Mass Spectrum Fragmentation

| m/z | Predicted Identity |

| 112 | [M]⁺ (Molecular Ion) |

| 84 | [M - C₂H₄]⁺ |

| 83 | [M - C₂H₅]⁺ |

| 70 | [M - C₃H₆]⁺ |

| 69 | [M - C₃H₇]⁺ |

| 55 | [C₄H₇]⁺ |

| 43 | [C₃H₇]⁺ (Propyl cation) or [CH₃CO]⁺ |

| 42 | [C₃H₆]⁺ or [C₂H₂O]⁺• |

Interpretation of the Predicted Mass Spectrum

The molecular ion peak ([M]⁺) for this compound is expected at m/z 112, corresponding to its molecular weight.[1] Cyclic ketones are known to undergo characteristic fragmentation pathways.[10][11] One common fragmentation for cyclobutanones is the loss of ethene (C₂H₄, 28 Da) via a cycloreversion reaction, which would lead to a peak at m/z 84.

Alpha-cleavage, the cleavage of a bond adjacent to the carbonyl group, is a dominant fragmentation pathway for ketones.[12] Cleavage of the C1-C2 bond followed by the loss of the propyl radical (C₃H₇•, 43 Da) would result in a fragment at m/z 69. Alternatively, cleavage of the C2-C5' bond would lead to the loss of an ethyl radical (C₂H₅•, 29 Da) from the propyl side chain after rearrangement, giving a fragment at m/z 83. The propyl cation itself may be observed at m/z 43.

Another important fragmentation pathway for cyclic ketones involves the loss of CO (28 Da) after initial ring-opening, although this is sometimes less favorable than other pathways. A McLafferty rearrangement is also possible if a gamma-hydrogen can be transferred to the carbonyl oxygen.

Figure 3. Predicted major fragmentation pathways of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The analysis, grounded in fundamental spectroscopic principles and comparisons with analogous structures, offers a solid framework for the identification and characterization of this compound. The predicted data highlights the significant influence of the strained cyclobutane ring on the spectroscopic properties, particularly the high-frequency carbonyl stretch in the IR spectrum and the chemical shifts of the ring atoms in the NMR spectra. The outlined experimental protocols provide a practical guide for researchers seeking to acquire and interpret the spectroscopic data for this and related molecules.

References

- GCMS Section 6.11.2 - Whitman People. (n.d.).

- Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones.

- Mass Spectra of Ketones | Analytical Chemistry - ACS Publications. (n.d.).

- Mass Spectrometry: Fragmentation - AMyD. (n.d.).

- Ketones | OpenOChem Learn. (n.d.).

- NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation.

- YouTube. (2020, July 29). IR Spectroscopy - Basic Introduction.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- IR Spectroscopy Tutorial: Ketones. (n.d.).

- PubChem. (n.d.). This compound.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Chemguide. (n.d.). interpreting C-13 NMR spectra.

- Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.

- Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds.

- Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction.

- Oregon State University. (2020, February 7). CH 336: Ketone Spectroscopy.

- YouTube. (2019, January 21). Carbon-13 NMR Spectroscopy.

Sources

- 1. This compound | C7H12O | CID 15877745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Ketones | OpenOChem Learn [learn.openochem.org]

- 7. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. GCMS Section 6.11.2 [people.whitman.edu]

- 11. amyd.quimica.unam.mx [amyd.quimica.unam.mx]

- 12. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

In-Depth Technical Guide: Physicochemical and Spectroscopic Properties of 2-Propylcyclobutanone

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of 2-propylcyclobutanone, focusing on its fundamental physicochemical properties, including its molecular weight, and outlining the scientific basis for its structural characterization.

Executive Summary

This compound is a substituted cyclic ketone of interest in synthetic organic chemistry. An accurate understanding of its molecular weight and structure is foundational for its application in research and development. This document details the key identifiers, physicochemical properties, and the analytical logic behind the characterization of this molecule.

Core Molecular Properties and Identifiers

The fundamental characteristics of a chemical compound are its structure, formula, and resulting molecular weight. These identifiers are critical for stoichiometric calculations, analytical characterization, and registration in chemical databases.

Molecular Structure and Formula

This compound consists of a four-membered cyclobutane ring containing a ketone functional group, with a propyl substituent at the alpha-position (carbon 2) relative to the carbonyl group.

Based on this structure, the molecular formula is determined to be C₇H₁₂O [1][2][3]. This formula is derived by summing the constituent atoms: seven carbon atoms, twelve hydrogen atoms, and one oxygen atom.

Figure 1. 2D Chemical Structure of this compound.

Molecular Weight Calculation and Verification

The molecular weight (MW) is a critical parameter derived from the molecular formula. The calculation is based on the atomic weights of the constituent elements.

-

Carbon (C): 7 atoms × 12.011 amu

-

Hydrogen (H): 12 atoms × 1.008 amu

-

Oxygen (O): 1 atom × 15.999 amu

Calculation: (7 × 12.011) + (12 × 1.008) + (1 × 15.999) = 84.077 + 12.096 + 15.999 = 112.172 g/mol

This calculated value is corroborated by major chemical databases, which list the molecular weight of this compound as 112.17 g/mol [1][2][4]. For high-resolution mass spectrometry, the monoisotopic mass is 112.088815002 Da[1].

Key Physicochemical Properties

A summary of essential physicochemical data is provided below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | [1][2][3] |

| Molecular Weight | 112.17 g/mol | [1][2][4] |

| Monoisotopic Mass | 112.088815 Da | [1] |

| CAS Number | 34995-23-8 | [2][3] |

| IUPAC Name | 2-propylcyclobutan-1-one | [1] |

| Boiling Point | 73-75 °C (at 100 Torr) | [2] |

| Density (Predicted) | 0.922±0.06 g/cm³ | [2] |

| XLogP3-AA (LogP) | 1.5 | [1] |

Synthesis and Characterization

The synthesis and structural confirmation of 2-substituted cyclobutanones are non-trivial processes. The methodologies employed provide insight into the stability and reactivity of the cyclobutane ring system.

Synthetic Strategy

While multiple routes to substituted cyclobutanones exist, a common and efficient method involves the alkylation of a cyclobutanone precursor[5][6]. A generalized workflow for such a synthesis is outlined below.

Figure 2. Generalized workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

-

Deprotonation: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is often chosen to quantitatively form the kinetic enolate at the less-substituted alpha-carbon, preventing self-condensation reactions. The reaction is performed at low temperatures (-78 °C) to ensure kinetic control.

-

Alkylation: An alkyl halide, such as 1-iodopropane, serves as the electrophile. Iodides are excellent leaving groups, promoting an efficient Sₙ2 reaction with the nucleophilic enolate.

-

Purification: Purification via flash chromatography is typically required to separate the desired product from unreacted starting material and any potential side products, ensuring high purity for subsequent analysis and use[5].

Spectroscopic Validation

The structure and molecular weight of the synthesized product are confirmed using a combination of spectroscopic techniques. Each method provides complementary information for an unambiguous assignment.

3.2.1 Mass Spectrometry (MS)

Mass spectrometry directly verifies the molecular weight of the compound.

-

Expected M⁺ Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for C₇H₁₂O would appear at an m/z (mass-to-charge ratio) of 112.

-

Fragmentation: The fragmentation pattern provides structural information. A characteristic fragmentation for this compound is the McLafferty rearrangement or cleavage adjacent to the carbonyl group, which can help confirm the position of the propyl substituent.

3.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Key Absorption: The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretch. For cyclobutanones, this peak is typically found at a relatively high wavenumber, around 1780-1790 cm⁻¹ , due to the increased ring strain compared to less strained ketones like cyclopentanone or cyclohexanone[7][8]. The presence of this high-frequency peak is a strong indicator of the cyclobutanone ring system.

3.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the propyl group (a triplet and two sextets/multiplets) and complex multiplets for the protons on the cyclobutane ring. The integration of these signals would correspond to the 12 hydrogens in the molecule.

-

¹³C NMR: The carbon NMR spectrum would display 7 distinct signals, confirming the number of carbon atoms. The carbonyl carbon would appear significantly downfield (typically >200 ppm), providing clear evidence of the ketone functional group.

Applications and Significance

2-Substituted cyclobutanones are important molecules for both academic research and practical applications. They serve as versatile synthetic intermediates for constructing more complex molecular architectures[6][9]. Notably, various 2-alkylcyclobutanones have been identified as unique chemical markers for detecting the irradiation of lipid-containing foods, a topic of significant interest in food science and safety[5]. The synthesis of pure standards, such as this compound, is essential for the validation of these analytical detection methods[5].

Conclusion

The molecular weight of this compound is 112.17 g/mol , derived from its molecular formula C₇H₁₂O . This fundamental property, combined with a robust understanding of its synthesis and spectroscopic signatures, provides the necessary foundation for its use in advanced research, drug development, and analytical applications. The convergence of data from mass spectrometry, IR, and NMR spectroscopy provides a self-validating system for the unambiguous confirmation of its structure and identity.

References

- Title: this compound | C7H12O Source: PubChem, National Institutes of Health URL:[Link][1]

- Title: Vibrational Spectra of Substituted Cyclobutane Compounds Source: Defense Technical Inform

- Title: this compound | 34995-23-8 Source: LookChem URL:[Link][9]

- Title: Photolysis and pyrolysis of 2-n-propylcyclobutanone in the gas phase Source: Journal of the American Chemical Society URL:[Link]

- Title: Far-Infrared Spectra of Four-Membered-Ring Compounds. I. Spectra and Structure of Cyc1obutanone, Cyclobutanone-d4, Trimethylene Source: AIP Publishing URL:[Link][8]

- Title: Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation Source: Tetrahedron Letters URL:[Link][5]

- Title: One-pot synthesis of 2-alkyl cycloketones on bifunctional Pd/ZrO2 c

- Title: Cyclobutanone synthesis Source: Organic Chemistry Portal URL:[Link][6]

Sources

- 1. This compound | C7H12O | CID 15877745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 34995-23-8 [chemicalbook.com]

- 3. This compound;34995-23-8, CasNo.34995-23-8 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. mdpi.org [mdpi.org]

- 6. Cyclobutanone synthesis [organic-chemistry.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. pubs.aip.org [pubs.aip.org]

- 9. lookchem.com [lookchem.com]

Foreword: The Strategic Value of Strained Ring Systems in Modern Chemistry

An In-Depth Technical Guide to 2-Propylcyclobutanone for Advanced Research